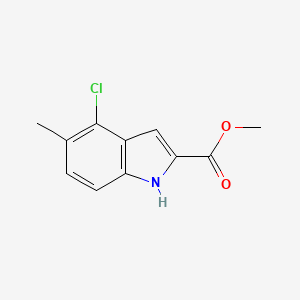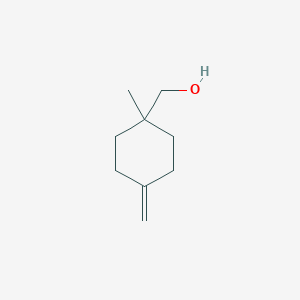
(1-methyl-4-methylidenecyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-4-methylidenecyclohexyl)methanol (MMCHM) is a cyclic alcohol derived from 1-methyl-4-methylidenecyclohexane. It is a colorless, viscous liquid with a sweet, floral scent and a low melting point. MMCHM has a wide range of uses, from being used as a solvent for organic synthesis to being used as a fuel additive. In recent years, MMCHM has been the subject of scientific research due to its potential applications in a variety of fields, including its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(1-methyl-4-methylidenecyclohexyl)methanol has been the subject of scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential use as a fuel additive, as it has been shown to increase the octane rating of gasoline.
Wirkmechanismus
The mechanism of action of (1-methyl-4-methylidenecyclohexyl)methanol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators. In addition, it is believed to act as an anti-cancer agent by inducing apoptosis in cancer cells, as well as by inhibiting cell proliferation and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce cell damage. In addition, it has been shown to reduce the risk of cancer, reduce the risk of neurological disorders, and reduce the risk of cardiovascular disease. It has also been shown to increase energy levels and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-methyl-4-methylidenecyclohexyl)methanol in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The main limitation of using this compound in laboratory experiments is its low solubility in water. In addition, it can be difficult to store and handle due to its high viscosity.
Zukünftige Richtungen
For (1-methyl-4-methylidenecyclohexyl)methanol research include further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential use as a fuel additive. Other potential future directions for this compound research include studies on its potential use as a preservative, its potential use in the treatment of other diseases, and its potential use in the production of biodegradable plastics.
Synthesemethoden
(1-methyl-4-methylidenecyclohexyl)methanol can be synthesized in a variety of ways. One method involves the reaction of 1-methyl-4-methylidenecyclohexane with a base in an organic solvent. The reaction is typically carried out at a temperature of 80°C and a pressure of 40 bar. The reaction yields this compound and a byproduct, 1-methyl-4-methylidenecyclohexanol. Another method involves the reaction of 1-methyl-4-methylidenecyclohexane with an alkyl halide in an organic solvent. The reaction is typically carried out at a temperature of 80°C and a pressure of 40 bar. The reaction yields this compound and a byproduct, 1-methyl-4-methylidenecyclohexanone.
Eigenschaften
IUPAC Name |
(1-methyl-4-methylidenecyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBIYBPISLKOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

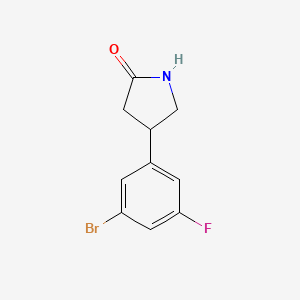
![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)
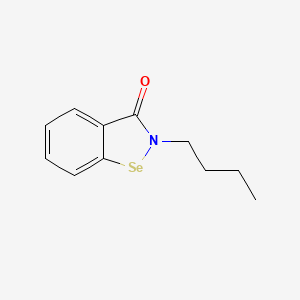
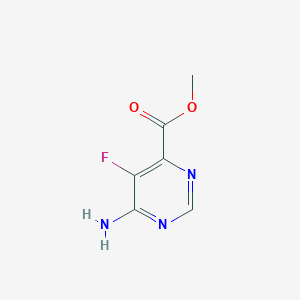
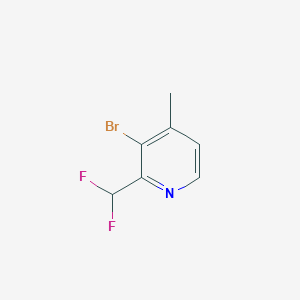
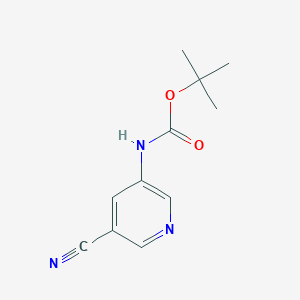
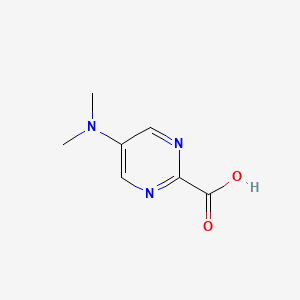
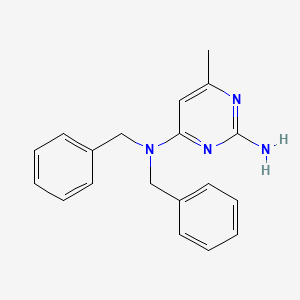
![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)
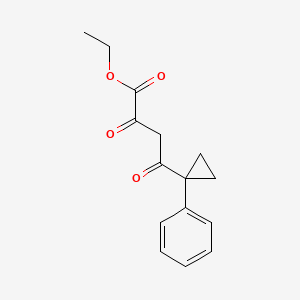
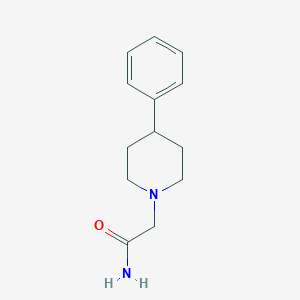
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)
